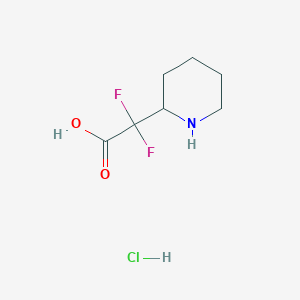

2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2,2-difluoro-2-piperidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h5,10H,1-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMQPIMPUFKCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-01-0 | |

| Record name | 2-Piperidineacetic acid, α,α-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Protection-Deprotection Approaches

A foundational strategy for synthesizing piperidine-containing compounds involves protecting the amine group during reactive transformations. For example, benzyloxycarbonyl (Cbz) protection has been successfully employed in the synthesis of 2-(piperidin-4-yl)acetic acid hydrochloride. Applied to the 2-isomer, this method would involve:

- Protection : Treating 2-(piperidin-2-yl)acetic acid with Cbz-Cl in basic aqueous conditions (e.g., NaOH, 0–20°C) to yield the Cbz-protected intermediate.

- Fluorination : Introducing difluoro groups via reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor , which convert carbonyl groups to geminal difluoromethylene units.

- Deprotection : Hydrolysis under acidic conditions (e.g., HCl) to remove the Cbz group and form the hydrochloride salt.

Direct Fluorination of Ketone Intermediates

The Corey-Fuchs reaction and related methodologies enable the conversion of ketones to geminal difluoroalkanes. For instance, a ketone precursor such as 2-(piperidin-2-yl)acetone could undergo fluorination with DAST, followed by oxidation to the carboxylic acid. This route avoids multi-step protection but requires precise control over reaction conditions to prevent over-fluorination.

Malonic Acid Derivative Pathways

Starting from diethyl malonate, alkylation at the piperidine’s 2-position followed by fluorination and decarboxylation offers a modular approach:

- Alkylation : React piperidine with diethyl bromomalonate to form diethyl 2-(piperidin-2-yl)malonate.

- Fluorination : Treat with SF₄ or XeF₂ to substitute hydroxyl groups with fluorine.

- Hydrolysis : Acidic or basic hydrolysis yields the target difluoroacetic acid.

Detailed Preparation Methods

Method 1: Cbz Protection and Sequential Fluorination

Procedure :

- Dissolve 2-(piperidin-2-yl)acetic acid (10 mmol) in 1 M NaOH (30 mL) at 0°C.

- Add Cbz-Cl (12 mmol) dropwise, stir at 20°C for 24 h.

- Extract with diethyl ether, acidify with HCl to pH 1, and isolate the Cbz-protected intermediate (Yield: 85–90%).

- React the intermediate with DAST (2.2 eq) in dichloromethane at −78°C, then warm to room temperature.

- Hydrolyze with 6 M HCl, concentrate, and recrystallize from ethanol to obtain the hydrochloride salt (Yield: 60–70%).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Protection | Cbz-Cl, NaOH | 0→20°C, 24 h | 85–90% |

| Fluorination | DAST, DCM | −78→25°C, 12 h | 60–70% |

Method 2: Ketone Difluorination Route

Procedure :

- Oxidize 2-(piperidin-2-yl)ethanol to 2-(piperidin-2-yl)acetone using Jones reagent.

- Treat with DAST (3 eq) in anhydrous THF at 0°C for 6 h.

- Oxidize the difluorinated product with KMnO₄ in acidic conditions to form the carboxylic acid.

- Precipitate the hydrochloride salt with HCl gas (Yield: 50–55%).

Optimization Insight :

- Lower temperatures (−20°C) during fluorination improve selectivity for mono- vs. di-fluorination.

- Use of Hünig’s base minimizes side reactions during oxidation.

Analytical Characterization

NMR Spectroscopy

Purity and Stability

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).

- Stability : Stable at −20°C for 12 months; degrades at pH >7 due to defluorination.

Challenges and Alternative Approaches

Regioselectivity in Piperidine Functionalization

Directing fluorination to the alpha position of the acetic acid moiety remains challenging. Transition metal catalysts (e.g., Pd/Cu) have been explored for C–F bond formation but require rigorous anhydrous conditions.

Green Chemistry Considerations

Recent advances in electrochemical fluorination reduce reliance on hazardous reagents like DAST. For example, using ionic liquids as electrolytes achieves 40–50% yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

DFPA-HCl is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Studies indicate that compounds similar to DFPA-HCl may act as antagonists for adenosine A2A receptors, which are implicated in conditions such as Parkinson's disease and other neurodegenerative disorders .

Case Study:

A study published in ACS Chemical Neuroscience highlighted the efficacy of A2A receptor antagonists in reducing motor symptoms associated with Parkinson's disease. DFPA-HCl, due to its structural properties, could be developed into a lead compound for this application .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. Its ability to undergo various chemical transformations—such as oxidation, reduction, and nucleophilic substitutions—makes it suitable for synthesizing more complex fluorinated compounds.

Applications:

- Fluorinated Drug Development: Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

- Synthesis of Specialty Chemicals: DFPA-HCl can be used to create specialty chemicals with unique properties for industrial applications.

Research indicates that derivatives of DFPA-HCl may possess antimicrobial and anticancer properties. The fluorine atoms can enhance the binding affinity of the compound to biological targets, increasing its potential efficacy against various pathogens and cancer cells.

Biological Studies:

- In vitro studies have shown that certain derivatives of DFPA-HCl exhibit significant cytotoxicity against cancer cell lines.

- Antimicrobial assays have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Specialty Chemicals Production

DFPA-HCl is utilized in the production of specialty chemicals that require enhanced performance characteristics due to the incorporation of fluorine. This includes applications in coatings, adhesives, and polymers where chemical resistance and durability are critical.

Material Science

The compound's unique properties make it suitable for developing advanced materials with specific functionalities, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride

- Molecular Formula: C₇H₁₂ClF₂NO₂

- Molecular Weight : 215.63 g/mol

- CAS Number : 1803606-01-0

- Storage: Not specified in available literature.

Structural Features :

The compound features a piperidine ring substituted at the 2-position with a difluoroacetic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities:

Biological Activity

2,2-Difluoro-2-(piperidin-2-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its interactions with biological targets, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a difluorinated acetic acid moiety linked to a piperidine ring. This structural configuration is significant as fluorine substitutions can enhance metabolic stability and alter pharmacokinetic properties.

Research has indicated that compounds similar to this compound can act as antagonists at specific receptor sites, particularly the P2X3 receptor, which is implicated in pain sensation. The structure-activity relationship studies have shown that modifications in the fluorine substituents can lead to variations in receptor affinity and selectivity.

2. Pharmacological Effects

Studies have demonstrated that this compound exhibits notable anti-nociceptive effects in animal models. For instance, in neuropathic pain models induced by nerve injury or chemotherapeutics, it has been shown to increase the mechanical withdrawal threshold significantly, indicating its potential as an analgesic agent .

Case Study 1: Neuropathic Pain Models

In a study involving male Sprague-Dawley rats subjected to nerve ligation, administration of the compound resulted in a marked increase in pain threshold compared to controls. The effective concentration (EC50) for pain relief was established at approximately 375 nM, showcasing its potency against P2X3 receptors .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the impact of various halogen substitutions on biological activity. The introduction of trifluoromethyl groups was found to enhance metabolic stability and receptor selectivity significantly. Table 1 summarizes the SAR findings for several analogs:

| Compound | P2X3 Affinity (IC50 nM) | Metabolic Stability | Selectivity Ratio |

|---|---|---|---|

| Parent Compound | 375 | High | 23-fold |

| Trifluoromethyl Derivative | 150 | Very High | >30-fold |

| Chlorinated Analog | 800 | Moderate | <10-fold |

Antioxidant Activity

In addition to its analgesic properties, preliminary studies suggest that this compound may also exhibit antioxidant activity. Compounds with similar structures have demonstrated the ability to inhibit oxidative stress markers, although specific data on this compound remains limited.

Q & A

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(piperidin-2-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves fluorination of a piperidine precursor followed by coupling with a difluoroacetic acid moiety. For example:

Protection of the piperidine amine : Use Boc anhydride to protect the amine group, preventing unwanted side reactions .

Fluorination : Introduce fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) under anhydrous conditions .

Acid coupling : React the fluorinated intermediate with chloroacetyl chloride, followed by hydrolysis to form the acetic acid derivative .

Salt formation : Treat with hydrochloric acid to generate the hydrochloride salt .

Q. Optimization Tips :

- Monitor reaction progress via HPLC or TLC to identify intermediate stability issues.

- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for kinetic control) to improve yield .

- Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts during salt formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral discrepancies be resolved?

Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the piperidine ring structure (δ 1.5–3.0 ppm for axial protons) and difluoroacetic moiety (δ 160–170 ppm for CF₂ in ¹³C) .

- 19F NMR : Verify fluorine substitution (δ -110 to -130 ppm for CF₂ groups) .

- Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (e.g., [M+H]+ at m/z 224.06) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or fluorine configuration .

Q. Resolving Discrepancies :

- Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts).

- Re-purify the compound via recrystallization (e.g., ethanol/water mixtures) to remove impurities affecting spectral clarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the reactivity and stability of this compound?

Methodological Answer :

- Axial vs. Equatorial Substituents : Axial fluorine atoms on the piperidine ring may increase steric hindrance, slowing nucleophilic attacks but enhancing thermal stability .

- Kinetic Studies : Perform variable-temperature NMR to monitor ring-flipping dynamics and quantify energy barriers .

- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian) to predict conformational preferences and their impact on reaction pathways .

Q. What strategies can mitigate decomposition of this compound under aqueous or basic conditions?

Methodological Answer :

Q. How can researchers resolve contradictions in biological activity data reported for this compound across different assay systems?

Methodological Answer :

- Assay Optimization Table :

| Parameter | In Vitro (Cell-Free) | In Vivo (Rodent) |

|---|---|---|

| Solubility | DMSO (>10 mM) | Saline (<1 mM) |

| Metabolite Interference | Low | High (CYP450) |

| Detection Limit | nM range | µM range |

- Troubleshooting :

- Validate assays with positive/negative controls (e.g., known enzyme inhibitors).

- Use LC-MS to quantify intact compound vs. metabolites in biological matrices .

Q. What advanced purification techniques are recommended for isolating high-purity this compound from complex reaction mixtures?

Methodological Answer :

- Chromatography :

- Reverse-Phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients (retention time ~12 min) .

- Ion Exchange : Separate hydrochloride salt from neutral impurities using Dowex® 50WX4 resin .

- Crystallization : Optimize solvent ratios (e.g., ethanol:water 4:1) to enhance crystal lattice formation and purity (>99.5%) .

Q. How can researchers assess the environmental impact of this compound in wastewater from laboratory disposal?

Methodological Answer :

- Analytical Monitoring :

- Solid-Phase Extraction (SPE) : Concentrate trace amounts from water samples using Oasis® HLB cartridges .

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (48-hr LC50) to evaluate ecological risks .

- Mitigation : Install activated carbon filters in lab drains to adsorb residual compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.